N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Overview
Description
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2 . It is a derivative of cyclohexane, featuring two amine groups at the 1 and 4 positions, both of which are dimethylated. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure selective dimethylation of the amine groups. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or recrystallization techniques to obtain the desired dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of N1,N1-Dimethylcyclohexane-1,4-diamine.
Reduction: Secondary amines derived from the reduction of the dimethylated amine groups.
Substitution: Substituted derivatives of N1,N1-Dimethylcyclohexane-1,4-diamine with different functional groups.
Scientific Research Applications
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The dimethylated amine groups play a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
N1,N1-Dimethylcyclohexane-1,2-diamine: A similar compound with amine groups at the 1 and 2 positions.
N,N-Dimethylcyclohexane-1,4-diamine: A compound with a similar structure but without the dihydrochloride salt form.
Uniqueness: N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications where solubility and stability are critical factors.
Properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZUCSCEEZQGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694538 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031289-75-4 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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